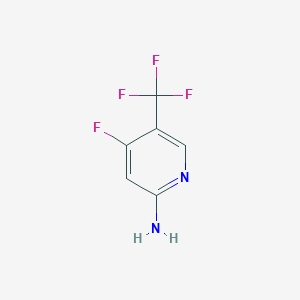

2-氨基-4-氟-5-(三氟甲基)吡啶

描述

2-Amino-4-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C₆H₅F₃N₂ . It contains a pyridine ring substituted with an amino group, a fluorine atom, and a trifluoromethyl group. The unique combination of these functional groups contributes to its diverse applications in agrochemicals and pharmaceuticals .

Synthesis Analysis

Several methods exist for synthesizing TFMP and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a crucial intermediate for the synthesis of various crop-protection products. Researchers have reported various synthetic routes for 2,3,5-DCTF .

Molecular Structure Analysis

The molecular structure of TFMP consists of a pyridine ring (with nitrogen atoms at positions 2 and 5), an amino group (at position 2), a fluorine atom (at position 4), and a trifluoromethyl group (at position 5). This arrangement imparts unique physicochemical properties to TFMP, making it valuable for different applications .

Chemical Reactions Analysis

TFMP participates in various chemical reactions, including amination reactions. It acts as a reactant in the preparation of aminopyridines. Additionally, it serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

科学研究应用

多取代吡啶的合成

一种合成多取代3-H、3-氟或3-三氟甲基吡啶的新策略涉及氟烷基团的C-F键断裂。这种无贵金属的方法为吡啶合成提供了一种补充方法,突显了氟烷基化吡啶在复杂有机合成中的实用性 (Chen et al., 2010)。

疟疾治疗与预防

已研究了2-氨基-4-氟-5-(三氟甲基)吡啶衍生物的抗疟疾特性。具有这种吡啶核心的化合物JPC-3210在体外显示出对多药耐药疟原虫的有希望的活性,并被选中进行临床前开发 (Chavchich et al., 2016)。

不对称催化

合成并表征了含有氟和全氟甲基基团的新手性吡啶基氧唑衍生物,用于金属催化的不对称反应。这些化合物,包括2-氨基-4-氟-5-(三氟甲基)吡啶衍生物,在合成中显示出增强对映选择性的潜力 (Wolińska et al., 2021)。

吡啶的氟化

开发了一种在水溶液中选择性氟化4-取代2-氨基吡啶的方法,包括具有2-氨基-4-氟-5-(三氟甲基)吡啶结构的吡啶。这个过程允许高区域选择性和产率,展示了氟化在修改吡啶核心以用于各种应用中的重要性 (Zhou et al., 2018)。

氟代核苷的合成

从涉及2-氨基-4-氟-5-(三氟甲基)吡啶的起始物质合成了氟代吡唑并[3,4-b]吡啶和吡唑并[3,4-d]嘧啶核苷。这些化合物模拟腺苷脱氨酶过渡态,突显了氟代吡啶在开发具有潜在生物活性的核苷类似物中的作用 (Iaroshenko et al., 2009)。

作用机制

The biological activities of TFMP derivatives are attributed to the combination of the unique properties of the fluorine atom and the pyridine moiety. These derivatives find applications in both agrochemicals and pharmaceuticals. For instance, fluazifop-butyl, a TFMP derivative, is used for crop protection. Furthermore, several pharmaceutical and veterinary products containing the TFMP moiety have been granted market approval, with ongoing clinical trials for additional candidates .

属性

IUPAC Name |

4-fluoro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZYKJKKHNWVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-fluoro-5-(trifluoromethyl)pyridine | |

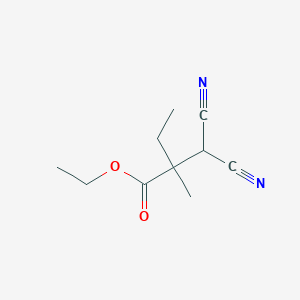

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

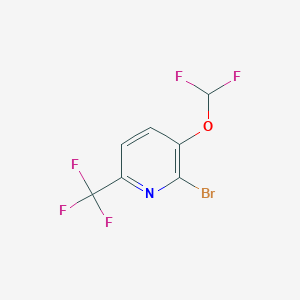

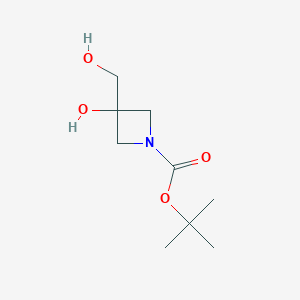

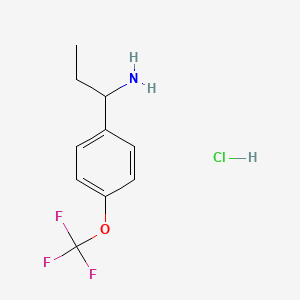

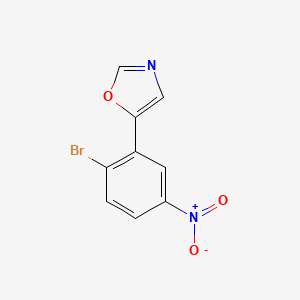

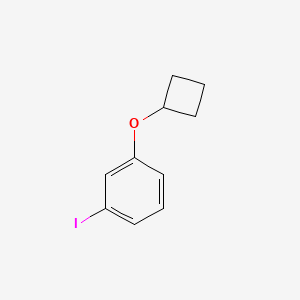

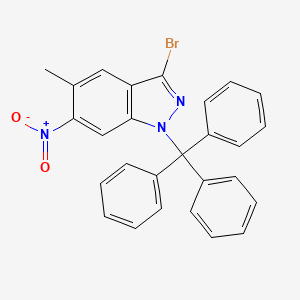

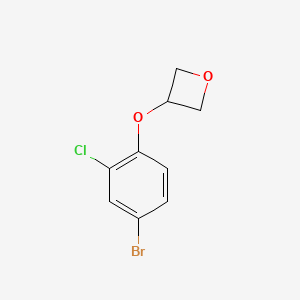

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide](/img/structure/B1409099.png)

![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)

![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)